3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Overview
Description
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a compound known for its use as a spin label in electron paramagnetic resonance (EPR) studies. It is a member of aminoxyls, maleimides, pyrrolidines, and dicarboximides. This compound is functionally related to PROXYL and is used to study local protein structures and molecular changes in erythrocyte membranes .
Preparation Methods
The synthesis of 3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves the reaction of 2,2,5,5-tetramethyl-3-pyrrolidinyl-N-oxyl with maleic anhydride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The compound is then purified through crystallization or other suitable methods. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in EPR studies.
Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.
Substitution: The maleimide group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is widely used in scientific research, particularly in:
Chemistry: As a spin label in EPR studies to investigate molecular structures and dynamics.
Biology: To study protein structures and interactions, as well as changes in erythrocyte membranes.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects through its ability to act as a spin label. It penetrates cells and binds covalently to specific targets, such as cytoplasmic glutathione in erythrocytes. This binding allows researchers to study the internal microviscosity and other properties of cells using EPR spectroscopy. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its specific structure and functional groups, which make it an effective spin label. Similar compounds include:
2,2,5,5-Tetramethyl-3-pyrrolidinyl-N-oxyl (PROXYL): A related spin label used in similar applications.
4-Hydroxy-TEMPO: Another spin label with different functional groups.
3-Carboxy-PROXYL: A derivative with a carboxyl group, used in various chemical and biological studies
These compounds share similar properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain research contexts.
Properties
IUPAC Name |
1-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-11(2)7-8(12(3,4)14(11)17)13-9(15)5-6-10(13)16/h5-6,8,17H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNRDGGMJSRUMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)N2C(=O)C=CC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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